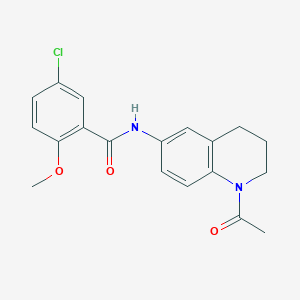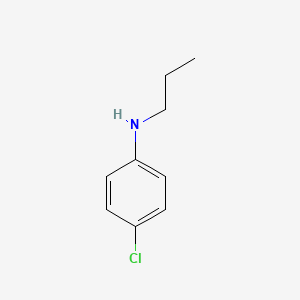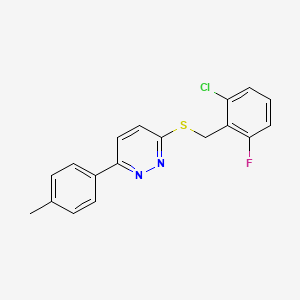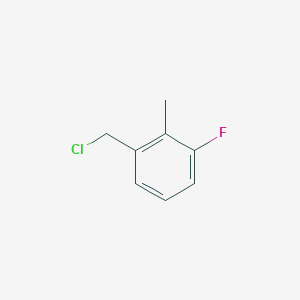![molecular formula C11H12ClF3N2 B2505602 2-[2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride CAS No. 2044744-71-8](/img/structure/B2505602.png)
2-[2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-[2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride" is a derivative of indole, which is a structure of interest in the field of organic chemistry due to its presence in many biologically active molecules. The trifluoromethyl group attached to the indole ring can significantly alter the chemical and physical properties of the molecule, potentially leading to various applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of compounds related to "2-[2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride" can involve catalytic processes. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid has been used as a catalyst for dehydrative amidation between carboxylic acids and amines, which could be a relevant method for synthesizing amine derivatives of indole . The ortho-substituent on the boronic acid is crucial for preventing amine coordination, which accelerates amidation, a reaction potentially useful for the synthesis of peptides that could include indole-based structures.
Molecular Structure Analysis
The molecular structure of indole derivatives can be elucidated using various spectroscopic techniques such as IR, NMR (1H, 13C, and 15N), and X-ray diffraction analysis . These techniques allow for the determination of the molecular framework and the identification of functional groups, such as the trifluoromethyl group, which can influence the electronic distribution and reactivity of the indole core.
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions. For example, the synthesis of 2-hydroxyethylamines and 1-R-indol-3-ylsulfanylacetic acids involves the reaction of (2-hydroxyethyl)amines with indol-3-ylsulfanylacetic acids . This suggests that the amine group in "2-[2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride" could also participate in similar reactions, potentially leading to the formation of ionic liquids or other compounds with immunoactive properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by substituents on the indole ring. The trifluoromethyl group is known to be electron-withdrawing, which can affect the acidity of adjacent hydrogens, the compound's overall polarity, and its ability to participate in hydrogen bonding. These properties are important when considering the solubility, stability, and reactivity of the compound in different environments.
Applications De Recherche Scientifique
Antibacterial Activity
2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride and its derivatives have been explored for their antibacterial properties. For instance, Prasad (2021) synthesized a series of novel derivatives and evaluated their antibacterial activity. These compounds were characterized using analytical spectral techniques like 1H NMR and LCMS (Prasad, 2021).
Chemical Synthesis and Structural Evaluation
Several studies have focused on the synthesis of derivatives and related compounds. Gong and Kato (2001) discussed the electrophilic substitution of indole with trifluoroacetaldehyde hemiaminals, a process relevant in the formation of 1-(indol-3-yl)-2,2,2-trifluoroethylamines. This research contributes to understanding the chemical properties and synthesis techniques of related compounds (Gong & Kato, 2001). Additionally, Shtamburg et al. (2018) reported on the synthesis of 2-hydroxy-1-aryl-2-(indol-3-yl)ethan-1-ones and their rearrangement, providing insights into the structural characteristics of such compounds (Shtamburg et al., 2018).
Catalytic and Synthetic Applications
The compound and its derivatives have been used in various catalytic and synthetic applications. For example, Sakai et al. (2003) demonstrated the aminomethylation of indole with an N-silyl-N,O-acetal catalyzed by metal triflates, which is relevant for the synthesis of aromatic primary amines (Sakai et al., 2003). Dong et al. (2010) developed a selective protocol for the synthesis of 1-substituted 2-(trifluoromethyl)indoles, which highlights the versatility of this compound in chemical synthesis (Dong et al., 2010).
Propriétés
IUPAC Name |
2-[2-(trifluoromethyl)-1H-indol-3-yl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2.ClH/c12-11(13,14)10-8(5-6-15)7-3-1-2-4-9(7)16-10;/h1-4,16H,5-6,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKBEJQNTNEAHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(F)(F)F)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride | |
CAS RN |
2044744-71-8 |
Source


|
| Record name | 2-[2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({2-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-(phenylthio)pyrazine](/img/no-structure.png)


![3-bromobicyclo[1.1.1]pentane-1-carboxylic Acid](/img/structure/B2505531.png)
![N-(1-benzylpiperidin-4-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2505533.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide](/img/structure/B2505535.png)
![1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(2-phenylethyl)urea](/img/structure/B2505536.png)
![methyl 1-butyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2505537.png)



![N-(2-carbamoylphenyl)-1-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperidine-3-carboxamide](/img/structure/B2505542.png)